Aripiprazole N,N-Dioxide

描述

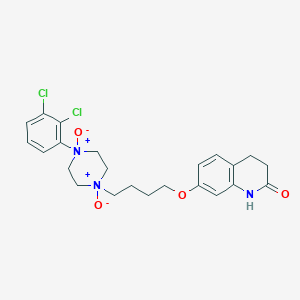

阿立哌唑 N,N-二氧化物是非典型抗精神病药物阿立哌唑的代谢产物。它以其独特的药理特性而闻名,主要用于科学研究。 该化合物分子式为 C23H27Cl2N3O4,分子量为 480.38 .

准备方法

合成路线及反应条件: 阿立哌唑 N,N-二氧化物可以通过阿立哌唑的氧化反应合成。 该过程涉及在受控条件下使用氧化剂来获得所需产物 .

工业生产方法: 阿立哌唑 N,N-二氧化物的工业生产通常涉及大规模氧化过程。 这些过程针对高产率和纯度进行了优化,确保化合物满足研究和制药应用所需的标准 .

化学反应分析

Spectroscopic Characterization

The structural identity of aripiprazole N,N-dioxide is confirmed through analytical techniques:

Mass Spectrometry (MS)

Infrared Spectroscopy (IR)

| Absorption (cm) | Assignment |

|---|---|

| 3428 | N-H stretch (quinolinone) |

| 1663 | C=O stretch (quinolinone) |

| 1171 | C-Cl stretch (aryl chloride) |

These data align with the expected functional groups in the molecule .

Stability and Reactivity

While stability studies under varied conditions (e.g., pH, temperature) are not explicitly documented, the compound’s metabolic pathway suggests:

-

In vivo stability : Formed via hepatic CYP3A4/2D6-mediated oxidation, but no further degradation pathways are reported .

-

In vitro stability : No decomposition noted during synthesis or characterization .

Comparative Analysis of N-Oxide Derivatives

Aripiprazole forms multiple oxidized metabolites, differing in pharmacological activity:

| Metabolite | Oxidation Site | Activity Relative to Parent |

|---|---|---|

| This compound | Piperazine (N1, N4) | Inactive |

| Dehydroaripiprazole | Quinolinone (C3-C4) | Active (30–40% potency) |

Unlike dehydroaripiprazole, the N,N-dioxide derivative lacks affinity for dopamine receptors, rendering it pharmacologically inert .

Analytical Detection Methods

HPLC protocols for detecting this compound in pharmaceutical formulations:

| Column | L1 (C18, 3 µm, 4.6 × 100 mm) |

|---|---|

| Mobile phase | Gradient (ACN/TFA vs. H2O/TFA) |

| Detection | UV at 254 nm |

| Retention time | ~12.0 min (aripiprazole) |

Separation from related impurities (e.g., mono-N-oxides) requires resolution >2.8 .

Industrial and Research Relevance

科学研究应用

Introduction to Aripiprazole N,N-Dioxide

This compound, a derivative of the atypical antipsychotic aripiprazole, has garnered attention for its potential therapeutic applications and unique pharmacological properties. This compound is notable for its ability to modulate neurotransmission in the central nervous system, primarily through interactions with dopamine and serotonin receptors. This article provides a comprehensive overview of the applications of this compound, including its clinical uses, pharmacological mechanisms, and insights from recent research.

Treatment of Schizophrenia and Bipolar Disorder

Aripiprazole is primarily indicated for the treatment of schizophrenia and bipolar disorder. Its N,N-Dioxide form may enhance these effects due to improved receptor binding profiles. Clinical studies indicate that aripiprazole effectively manages both positive and negative symptoms of schizophrenia while reducing the risk of extrapyramidal side effects commonly associated with traditional antipsychotics .

Adjunctive Therapy for Major Depressive Disorder

Aripiprazole has been utilized as an adjunctive treatment for major depressive disorder (MDD). The N,N-Dioxide form may provide additional benefits by enhancing mood stabilization without significantly increasing side effects, thus offering a more favorable therapeutic profile for patients resistant to standard antidepressants .

Management of Irritability Associated with Autism Spectrum Disorders

Research has shown that aripiprazole can reduce irritability in children with autism spectrum disorders (ASD). The N,N-Dioxide variant may exhibit enhanced efficacy in managing behavioral symptoms associated with ASD, potentially due to its mechanism of action on serotonin receptors .

Metabolism and Bioavailability

Aripiprazole undergoes extensive metabolism primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including Aripiprazole N-oxide. Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing potential side effects associated with high plasma concentrations .

Case Studies

Recent studies have documented various case reports highlighting the clinical efficacy and safety profile of this compound:

- A retrospective study involving patients treated with aripiprazole showed significant reductions in psychotic symptoms without the emergence of extrapyramidal symptoms, suggesting that the N,N-Dioxide form may enhance tolerability .

- Another case report detailed a patient with treatment-resistant bipolar disorder who responded favorably to this compound after failing multiple other therapies, indicating its potential as a valuable treatment option .

Pharmacokinetic Studies

Research into the solubility of Aripiprazole in supercritical carbon dioxide (SC-CO2) has provided insights into its formulation challenges. Studies indicate that enhancing solubility could improve bioavailability and therapeutic efficacy, particularly for patients requiring higher doses or those with absorption issues .

Data Tables

| Application | Clinical Evidence | Mechanism | Outcome |

|---|---|---|---|

| Schizophrenia | Effective management of symptoms | Partial agonism at D2 receptors | Reduced hospitalization rates |

| Bipolar Disorder | Adjunctive therapy shows promise | Stabilizes mood through serotonin modulation | Improved mood stabilization |

| Autism Spectrum Disorder | Reduces irritability | Modulates serotonin activity | Enhanced behavioral management |

作用机制

阿立哌唑 N,N-二氧化物通过部分激动多巴胺 D2 受体和血清素 5-HT1A 受体以及拮抗血清素 5-HT2A 受体发挥作用。这种独特的作用机制使其作为抗精神病药物有效。 该化合物与这些分子靶点和途径的相互作用是研究的关键领域,为深入了解其药理特性提供了宝贵的见解 .

相似化合物的比较

类似化合物:

- 布立哌唑

- 卡利普赖嗪

- 利培酮

独特性: 阿立哌唑 N,N-二氧化物因其特定的作用机制及其作为阿立哌唑代谢产物的角色而独一无二。与其他类似化合物不同,它对多巴胺 D2 受体表现出部分激动作用,这有助于其独特的药理特征。 这使其成为研究和治疗应用的宝贵化合物 .

生物活性

Aripiprazole N,N-Dioxide is a metabolite of aripiprazole, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Aripiprazole

Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at 5-HT2A receptors. This unique pharmacological profile allows aripiprazole to modulate dopaminergic activity adaptively, depending on the endogenous levels of dopamine in the central nervous system (CNS) . The drug is metabolized into several active metabolites, including this compound, which may contribute to its therapeutic effects and side effect profile .

This compound exhibits a complex mechanism of action:

- Dopamine Receptor Modulation : It can act variably as an antagonist or partial agonist at D2 receptors, depending on the dopamine concentration in the synaptic cleft. This property allows it to stabilize dopaminergic signaling without producing significant extrapyramidal symptoms (EPS) commonly associated with typical antipsychotics .

- Serotonin Receptor Interaction : The compound also influences serotonin receptors, which plays a crucial role in mood regulation and anxiety management .

- Impact on Gene Expression : Research indicates that aripiprazole affects multiple cellular pathways and gene expression, which could lead to unique therapeutic outcomes compared to other antipsychotics .

Biological Activity and Pharmacodynamics

The biological activity of this compound is characterized by its effects on neurotransmission and metabolic processes:

- Antioxidant Activity : Studies have shown that aripiprazole treatment enhances antioxidant enzyme activity, suggesting a protective role against oxidative stress . This effect may be beneficial in managing oxidative stress-related conditions often seen in psychiatric disorders.

- Metabolic Effects : this compound influences metabolic pathways in liver cells, leading to changes in ATP production and glucose metabolism. It has been observed that aripiprazole treatment can shift energy production from mitochondrial respiration to glycolysis .

Clinical Studies and Findings

Research has demonstrated the efficacy and safety profile of aripiprazole and its metabolites:

- Efficacy in Schizophrenia : Clinical trials indicate that aripiprazole effectively reduces both positive and negative symptoms of schizophrenia with a lower incidence of EPS compared to traditional antipsychotics .

- Side Effect Profile : The drug is generally well tolerated, with fewer metabolic side effects than many other antipsychotics. However, it can still cause adverse effects such as weight gain and sedation in some patients .

-

Case Studies :

- A study involving patients treated with aripiprazole showed significant improvements in psychotic symptoms without the development of EPS, reinforcing its favorable safety profile .

- Another case highlighted the potential for aripiprazole to induce metabolic changes that may require monitoring in long-term treatment scenarios .

Comparative Analysis

| Feature | Aripiprazole | This compound |

|---|---|---|

| Receptor Activity | Partial agonist at D2, antagonist at 5-HT2A | Similar but potentially enhanced due to metabolic changes |

| Efficacy in Schizophrenia | Effective | Potentially contributes to efficacy |

| Side Effects | Low EPS risk | Similar profile; requires monitoring for metabolic changes |

| Metabolism | CYP3A4 & CYP2D6 | Further metabolized from aripiprazole |

属性

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMBGUILKWQHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436809 | |

| Record name | Aripiprazole N,N-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573691-13-1 | |

| Record name | Aripiprazole N,N-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。